molecular formula C16H19ClF3N3O2 B7828416 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride CAS No. 38160-08-6

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride

Cat. No.: B7828416
CAS No.: 38160-08-6
M. Wt: 377.79 g/mol
InChI Key: HZQJVNITZCHNOE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine moiety linked via a carbonyl group to a 5-oxo-pyrrolidinyl scaffold. The pyrrolidinyl ring is substituted with a 3-(trifluoromethyl)phenyl group at position 1, and the entire structure is stabilized as a hydrochloride salt. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant for CNS-targeted applications .

Applications: Piperazine derivatives are commonly explored as ligands for neurotransmitter receptors (e.g., D3 receptors) or enzyme inhibitors (e.g., cytochrome c peroxidase) . The 5-oxo-pyrrolidinyl group may confer antioxidant properties, as seen in structurally related pyrrolidinone derivatives .

Properties

IUPAC Name

4-(piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2.ClH/c17-16(18,19)12-2-1-3-13(9-12)22-10-11(8-14(22)23)15(24)21-6-4-20-5-7-21;/h1-3,9,11,20H,4-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQJVNITZCHNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959093
Record name 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38160-08-6
Record name Piperazine, 1-((5-oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038160086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves a multi-step processThe final step involves the coupling of the pyrrolidine derivative with piperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Antioxidant Activity of Pyrrolidinone Derivatives

Compound DPPH Radical Scavenging (vs. Ascorbic Acid) Reducing Power Assay (OD Value) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1.5× 1.149
Target Compound Not reported Not reported

Table 2: Receptor Binding Profiles of Piperazine Analogs

Compound Target Receptor IC50/EC50 Reference
1-(3-(Trifluoromethyl)phenyl)piperazine hydrochloride D3 Dopamine Receptor 12 nM (Ki)
Target Compound Hypothesized: D3 or 5-HT Not reported

Biological Activity

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 5-Oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
  • Molecular Formula : C₁₂H₁₀F₃N₃O₃
  • CAS Number : 2357-26-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells.

Assay TypeEC50 Value (µM)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging20
Superoxide Anion Scavenging30

Antidiabetic Effects

The compound has demonstrated significant inhibition of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism.

EnzymeInhibition (%)Reference
α-Glycosidase70%
α-Amylase65%

Study on Anticancer Activity

In a study evaluating the anticancer potential of the compound against various cancer cell lines, it was found to exhibit selective cytotoxicity towards human colon carcinoma cells (HT29) while sparing normal fibroblasts (FEK4).

  • IC50 Values :
    • HT29 Cells: 15 µM
    • FEK4 Cells: >50 µM

This selectivity indicates a promising therapeutic window for further development in cancer treatment.

Toxicity Assessment

Toxicological evaluations suggest that the compound is non-toxic at therapeutic doses. The Ames test indicated no mutagenic effects, and acute toxicity studies showed no adverse effects at doses up to 2000 mg/kg in animal models.

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